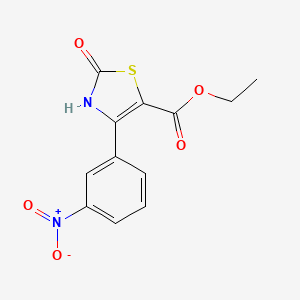

Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Description

Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound featuring a dihydrothiazole core substituted with a 3-nitrophenyl group at position 4 and an ethoxycarbonyl group at position 3. The 2-oxo-2,3-dihydrothiazole moiety introduces a ketone and partial saturation, conferring conformational flexibility and distinct electronic properties.

Properties

IUPAC Name |

ethyl 4-(3-nitrophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-4-3-5-8(6-7)14(17)18/h3-6H,2H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUVGIYUZARKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide and a halogenated precursor. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-nitrophenyl substituent distinguishes this compound from analogs with alternative aryl groups:

- Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups .

- Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS 1105192-50-4): Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This could reduce electrophilicity and impact interactions with biological targets .

- Ethyl 4-(2-chlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS 886498-14-2): Chlorine’s moderate electron-withdrawing nature balances reactivity and stability, offering intermediate properties between nitro and fluorine substituents .

Table 1: Substituent Effects on Key Properties

Modifications to the Thiazole Core

Oxidation State Variations

- The absence of the 2-oxo group reduces hydrogen-bonding capacity .

- Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS 312922-32-0): Replacing the 2-oxo group with a thioxo (S) atom alters hydrogen-bonding interactions and may influence redox activity. The amino group at position 4 introduces additional basicity .

Functional Group Additions

- Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 866136-39-2): A methylsulfanyl group at position 4 increases hydrophobicity, while the thioxo group enhances sulfur-mediated interactions. This compound’s larger size (MW 384.89) may limit membrane permeability .

Biological Activity

Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS Number: 247242-54-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 294.28 g/mol. Its structure includes a thiazole ring, a carboxylate group, and a nitrophenyl substituent, which contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. For instance, a study evaluating various thiazole derivatives demonstrated that compounds similar to this one showed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (Ampicillin) | 0.5 | Staphylococcus aureus |

| Reference Drug (Streptomycin) | 0.25 | Escherichia coli |

The minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.008 to 0.046 µg/mL against various pathogens, suggesting that this compound may exhibit comparable or superior antimicrobial efficacy .

2. Anticancer Activity

Thiazole derivatives have been recognized for their potential as anticancer agents. The structure activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly enhance cytotoxic activity against cancer cell lines.

In vitro studies have shown that derivatives with similar structures to this compound possess IC50 values indicating potent anticancer activity:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A431 |

| Compound X (Reference) | 1.61 ± 1.92 | Jurkat |

The presence of the nitrophenyl group at the 4-position has been correlated with enhanced activity against specific cancer cell lines .

3. Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may interact with various biological targets, including topoisomerases and other critical enzymes involved in cellular proliferation.

Preliminary findings indicate that this compound could inhibit topoisomerase IV with significant selectivity:

| Enzyme Target | Inhibition Concentration (µg/mL) |

|---|---|

| Topoisomerase IV | TBD |

Further research is needed to elucidate the exact mechanisms of action and the potential therapeutic applications of this compound in enzyme inhibition .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of thiazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structures exhibited notable biofilm inhibition and bactericidal activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

Another significant study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines such as A431 and Jurkat. The results demonstrated that modifications in the nitro group position led to varying degrees of cytotoxicity, highlighting the importance of structural optimization in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate, and what key reaction parameters require optimization?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, a related thiazole derivative was prepared by refluxing a precursor (e.g., ethyl 4-(3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde), chloroacetic acid, and sodium acetate in acetic acid for 5–6 hours. Critical parameters include temperature control (~110°C), stoichiometric ratios, and isolation via ice-cold quenching .

- Analytical Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm product identity .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?

- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR can confirm the presence of the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm).

- Advanced Tools : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and validates bond lengths/angles, particularly for the dihydrothiazole ring and nitro group orientation .

Q. What are the primary research applications of this compound in pharmacology and materials science?

- Pharmacology : The nitrophenyl and dihydrothiazole moieties suggest potential as enzyme inhibitors (e.g., antimicrobial or anti-inflammatory agents). Analogous compounds exhibit activity against bacterial strains via thiazole-mediated disruption of cell wall synthesis .

- Materials Science : The nitro group’s electron-withdrawing properties make it a candidate for optoelectronic materials, such as non-linear optical (NLO) crystals .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis, particularly for scale-up?

- Optimization Strategies :

- Byproduct Mitigation : Use gradient recrystallization (e.g., ethanol/water mixtures) to remove unreacted aldehydes or acetic acid byproducts .

- Catalysis : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in nitroaryl substitutions .

- Scale-Up Considerations : Maintain strict pH control (e.g., buffered conditions) to prevent hydrolysis of the ester group during prolonged reflux .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Challenges : The nitro group’s planarity and potential for twinning complicate diffraction data interpretation. Disorder in the ethyl ester moiety may reduce refinement accuracy.

- Solutions : Use high-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands to model twinning. Hydrogen bonding networks (e.g., C=O⋯H–N interactions) stabilize the lattice, aiding in density map interpretation .

Q. How can contradictions in reported biological activities be resolved?

- Case Example : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may stem from assay conditions (e.g., pH, solvent polarity).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.